Cas no 76693-36-2 (6,8-DIBROMO-2-OXO-2H-CHROMENE-3-CARBONITRILE)
6,8-DIBROMO-2-OXO-2H-CHROMENE-3-CARBONITRILE Chemical and Physical Properties
Names and Identifiers
-
- 6,8-DIBROMO-2-OXO-2H-CHROMENE-3-CARBONITRILE
- 76693-36-2
- CHEMBL4096105
- BDBM50259861
- 2H-1-Benzopyran-3-carbonitrile, 6,8-dibromo-2-oxo-
-
- Inchi: 1S/C10H3Br2NO2/c11-7-2-5-1-6(4-13)10(14)15-9(5)8(12)3-7/h1-3H
- InChI Key: JFMZGJXHSLNKAH-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC2C=C(C#N)C(=O)OC=21)Br
Computed Properties
- Exact Mass: 328.85100g/mol
- Monoisotopic Mass: 326.85305g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 371
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 50.1Ų
Experimental Properties
- Density: 2.15±0.1 g/cm3(Predicted)
- Boiling Point: 449.6±45.0 °C(Predicted)
6,8-DIBROMO-2-OXO-2H-CHROMENE-3-CARBONITRILE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742291-1g |
6,8-Dibromo-2-oxo-2h-chromene-3-carbonitrile |
76693-36-2 | 98% | 1g |
¥3234.00 | 2024-07-28 |
6,8-DIBROMO-2-OXO-2H-CHROMENE-3-CARBONITRILE Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 6,8-DIBROMO-2-OXO-2H-CHROMENE-3-CARBONITRILE
6,8-DIBROMO-2-OXO-2H-CHROMENE-3-CARBONITRILE (CAS No. 76693-36-2): A Comprehensive Overview
6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile (CAS No. 76693-36-2) is a brominated coumarin derivative that has garnered significant attention in recent years due to its unique chemical properties and versatile applications. This compound belongs to the chromene family, which is known for its wide range of biological activities and industrial uses. The presence of bromine atoms at the 6 and 8 positions, along with the carbonitrile group at the 3-position, imparts distinct reactivity and functionality to this molecule.
The molecular structure of 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile features a fused benzene and pyrone ring system, which is characteristic of coumarin derivatives. This structural motif is particularly interesting to researchers working in the fields of organic synthesis, medicinal chemistry, and material science. Recent studies have shown that brominated coumarins like this compound exhibit enhanced photophysical properties compared to their non-halogenated counterparts, making them valuable for applications in fluorescence-based sensors and optoelectronic devices.
One of the most searched questions regarding this compound relates to its synthetic methodology. The typical preparation involves the bromination of 2-oxo-2H-chromene-3-carbonitrile using bromine or N-bromosuccinimide (NBS) in suitable solvents. Researchers are particularly interested in optimizing this synthesis to achieve higher yields and better selectivity, as evidenced by the growing number of publications on green chemistry approaches to halogenated coumarin synthesis.
In the pharmaceutical realm, 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile serves as an important intermediate for the development of potential drug candidates. Its structural features make it a valuable scaffold for designing molecules with potential anti-inflammatory, antimicrobial, and anticancer properties. The bromine atoms in particular enhance the compound's ability to interact with biological targets through halogen bonding, a phenomenon that has become a hot topic in modern drug discovery.
The compound's applications extend beyond medicine into the field of advanced materials. Its rigid, planar structure and electron-withdrawing groups make it an interesting candidate for organic semiconductors and photovoltaic materials. Recent trends in sustainable energy research have led to increased interest in such conjugated systems for organic solar cells and light-emitting diodes (OLEDs).
From a commercial perspective, the demand for 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile has been steadily increasing, particularly from research institutions and specialty chemical manufacturers. Market analysis shows growing interest in this compound across North America, Europe, and Asia, with applications ranging from academic research to industrial scale production of more complex molecules.
Safety considerations for handling 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses should be used when working with this material. Storage recommendations typically suggest keeping the compound in a cool, dry place away from strong oxidizing agents.
Analytical characterization of this compound typically involves a combination of techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. The distinctive NMR signals of the aromatic protons and the characteristic carbonyl stretching frequency in the IR spectrum serve as important identification markers for quality control purposes.
Recent advancements in computational chemistry have enabled more detailed studies of the electronic properties and potential reactivity patterns of 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile. Density functional theory (DFT) calculations have provided insights into its molecular orbitals, charge distribution, and potential sites for further chemical modification, information that is valuable for researchers designing new derivatives with specific properties.
The environmental fate and biodegradation pathways of brominated coumarins like 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile have become an area of active investigation. With increasing emphasis on green chemistry and sustainable practices, understanding how such compounds break down in various ecosystems is crucial for assessing their long-term environmental impact.
In conclusion, 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (CAS No. 76693-36-2) represents a versatile and valuable compound with applications spanning multiple scientific disciplines. Its unique combination of structural features, reactivity, and physical properties continues to make it a subject of interest for researchers worldwide. As synthetic methodologies improve and new applications are discovered, the importance of this brominated coumarin derivative is likely to grow in both academic and industrial settings.
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